N-2-4-Dnp-hydroxy-L-proline crystalline

Description

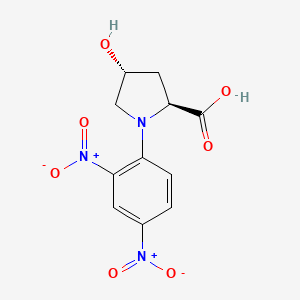

N-(2,4-Dinitrophenyl)-L-proline (CAS: 1655-55-6), often abbreviated as N-Dnp-L-proline or Dnp-Pro-OH, is a crystalline derivative of the amino acid L-proline. Its molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 281.22 g/mol . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 2,4-dinitrophenyl (Dnp) moiety at the nitrogen position. The Dnp group introduces strong electron-withdrawing properties, making the compound highly reactive in specific chemical contexts, such as nucleophilic substitution reactions.

Notably, the name "N-2-4-Dnp-hydroxy-L-proline" provided in the query may conflate structural features absent in the available evidence. The compound described here lacks a hydroxyl group on the proline ring; instead, its distinct functionalization arises from the nitro groups on the aromatic substituent. The crystalline form is characterized by a yellow color and is primarily utilized in peptide chemistry and analytical applications due to the Dnp group’s role as a chromophore .

Properties

CAS No. |

16220-71-6 |

|---|---|

Molecular Formula |

C11H11N3O7 |

Molecular Weight |

297.223 |

IUPAC Name |

(2S,4R)-1-(2,4-dinitrophenyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11N3O7/c15-7-4-10(11(16)17)12(5-7)8-2-1-6(13(18)19)3-9(8)14(20)21/h1-3,7,10,15H,4-5H2,(H,16,17)/t7-,10+/m1/s1 |

InChI Key |

GRVQMGMRXCLMCI-XCBNKYQSSA-N |

SMILES |

C1C(CN(C1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-4-hydroxy-L-proline (cis-/trans- mixture)

- Structure/Substituents : Contains an acetyl group at the nitrogen and a hydroxyl group at the 4-position of the pyrrolidine ring. The mixture of cis and trans isomers arises from the hydroxyl group’s stereochemistry .

- Molecular Formula: C₇H₁₁NO₄ (MW: 173.17 g/mol), smaller than N-Dnp-L-proline due to the absence of nitro groups .

- Solubility : Likely more water-soluble than N-Dnp-L-proline due to the polar acetyl and hydroxyl groups.

- Applications : Used in studies of collagen metabolism and enzymatic hydroxylation .

L-Hydroxyproline (trans-4-hydroxy-L-proline)

- Structure/Substituents: Natural amino acid with a hydroxyl group at the 4R position. No N-substituents, distinguishing it from N-Dnp-L-proline .

- Molecular Formula: C₅H₉NO₃ (MW: 131.13 g/mol), significantly smaller than N-Dnp-L-proline .

- Physical Properties : Melting point (274°C ), high solubility in water and acids .

- Applications : Critical in collagen stability and biomedical research .

N-Dodecanoyl-4-hydroxy-L-proline

- Structure/Substituents: Features a long dodecanoyl chain (C₁₂) at the nitrogen and a 4R-hydroxyl group. The hydrophobic tail contrasts sharply with the aromatic Dnp group in N-Dnp-L-proline .

- Molecular Formula: C₁₇H₃₁NO₄ (MW: 313.44 g/mol), larger than N-Dnp-L-proline due to the alkyl chain .

- Applications: Potential use in lipidated peptides or surfactants due to its amphiphilic nature .

N-Methyl-L-proline

- Structure/Substituents : Substituted with a methyl group at nitrogen; lacks hydroxyl or nitro groups .

- Molecular Formula: C₆H₁₁NO₂ (MW: 129.16 g/mol), simpler than N-Dnp-L-proline .

- Reactivity/Solubility: Enhanced solubility in organic solvents due to the nonpolar methyl group; used to study proline’s conformational effects in peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.